molecular formula C5H6O3 B1208420 Reductic acid CAS No. 80-72-8

Reductic acid

Cat. No.: B1208420
CAS No.: 80-72-8
M. Wt: 114.1 g/mol
InChI Key: CRTGSPPMTACQBL-UHFFFAOYSA-N
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Description

Reductic acid (2,3-dihydroxy-2-cyclopenten-1-one; C₅H₆O₃; molecular weight 114.10 g/mol) is a cyclic enol-ketone derivative characterized by a cyclopentene ring substituted with hydroxyl and ketone groups. It is a colorless to pale yellow crystalline solid, soluble in polar solvents such as water, methanol, and ethanol, with a melting point of 212°C and a boiling point of 213–213.5°C (decomposition) . Its tautomeric behavior, involving double proton transfer via intra- or intermolecular pathways, has been extensively studied using dynamic NMR, revealing solvent-dependent hydrogen bonding and kinetic isotope effects .

This compound is synthesized from precursors like D-xylose, 2-furaldehyde, or citrous pectin under acidic conditions .

Properties

CAS No.

80-72-8

Molecular Formula

C5H6O3

Molecular Weight

114.1 g/mol

IUPAC Name

2,3-dihydroxycyclopent-2-en-1-one

InChI

InChI=1S/C5H6O3/c6-3-1-2-4(7)5(3)8/h6,8H,1-2H2

InChI Key

CRTGSPPMTACQBL-UHFFFAOYSA-N

SMILES

C1CC(=O)C(=C1O)O

Canonical SMILES

C1CC(=O)C(=C1O)O

Other CAS No.

80-72-8

Synonyms

eductic acid
reductic acid, sodium salt

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparison

Table 1: Key Properties of Reductic Acid and Analogues
Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Solubility (Polar Solvents) Biological Activity
This compound C₅H₆O₃ 114.10 Cyclopentene ring, 2 hydroxyl, 1 ketone High (water, methanol) Substrate for plant oxidase
L-Ascorbic acid C₆H₈O₆ 176.12 γ-Lactone, ene-diol High (water) Antioxidant, enzyme cofactor
D-Erythroascorbic acid C₅H₈O₅ 148.12 Tetronic acid derivative Moderate (water) Antioxidant in fungi
Oxytetronic acid C₄H₆O₃ 102.09 Tetronic acid, hydroxyl, ketone Moderate (ethanol) Antimicrobial
Key Observations :
  • This compound vs. Ascorbic acid : While both exhibit reducing properties, ascorbic acid’s γ-lactone structure and additional hydroxyl group enhance its stability and biological versatility (e.g., antioxidant activity) compared to this compound’s cyclopentene-based reactivity .
Table 2: Kinetic Parameters in Enzymatic Oxidation
Compound Enzyme Source Km (mM) Vmax (μM/min) Reference
This compound Plant ascorbate oxidase 1.2 8.5
L-Ascorbic acid Plant ascorbate oxidase 0.3 12.4
D-Erythroascorbic acid Fungal oxidase 0.8 5.7

Q & A

Q. How can researchers determine the empirical and molecular formulas of Reductic Acid experimentally?

To determine the empirical formula, use elemental analysis (e.g., combustion analysis) to measure the mass percentages of carbon (52.63%), hydrogen (5.30%), and oxygen (42.07%). Convert these to molar ratios and simplify to obtain the empirical formula (C₅H₆O₃) . For the molecular formula, combine elemental analysis with mass spectrometry to measure the molecular weight (114 g/mol) and verify consistency with the empirical formula .

Q. What experimental methods are suitable for characterizing this compound’s solubility and physical properties?

  • Solubility testing : Use gravimetric analysis or UV-Vis spectroscopy to quantify solubility in solvents like water, methanol, and ethanol. For example, this compound is highly soluble in polar solvents but insoluble in benzene .
  • Physical constants : Measure melting point (212°C) and boiling point (213–213.5°C) via differential scanning calorimetry (DSC) or capillary methods .

Q. Table 1: Key Physicochemical Properties of this compound

PropertyValue/DescriptionMethod
Molecular Weight114 g/molMass spectrometry
Melting Point212°CDSC
Solubility in WaterHighUV-Vis spectroscopy
Topological Polar Surface57.5 ŲComputational modeling

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s stability under varying pH conditions?

  • Methodology : Design a controlled study using HPLC or NMR to monitor degradation products across pH ranges (e.g., 2–12). Compare kinetic parameters (e.g., half-life) with existing literature. Address discrepancies by standardizing buffer systems and temperature controls .
  • Data reconciliation : Apply statistical tools (e.g., ANOVA) to assess variability between studies and identify confounding factors like trace impurities or oxidation .

Q. What experimental frameworks ensure reproducibility in synthesizing this compound?

  • Protocol standardization : Document reaction conditions (e.g., solvent purity, catalyst concentration) and validate via independent replication. For example, synthesis from cyclopentanone requires strict anhydrous conditions to avoid side reactions .
  • Quality control : Use spectroscopic techniques (FTIR, NMR) to confirm product identity and purity (>98%) before publication .

Q. How can computational models predict this compound’s interaction with biological targets?

  • Molecular dynamics (MD) simulations : Parameterize force fields using density functional theory (DFT) calculations for this compound’s electronic structure. Validate predictions with in vitro binding assays (e.g., surface plasmon resonance) .
  • Limitations : Address challenges like solvation effects and protonation states in aqueous environments .

Methodological Design and Analysis

Q. How to design a study investigating this compound’s antioxidant mechanisms?

  • Hypothesis-driven approach : Frame questions using PICOT (Population, Intervention, Comparison, Outcome, Time). Example: Does this compound (intervention) reduce oxidative stress in mammalian cell lines (population) compared to ascorbic acid (comparison) over 24 hours (time)? .
  • Experimental tiers : Combine in vitro radical scavenging assays (e.g., DPPH) with in vivo models to assess bioavailability and toxicity .

Q. What statistical approaches are optimal for analyzing contradictory data on this compound’s reactivity?

  • Meta-analysis : Aggregate datasets from multiple studies to calculate pooled effect sizes. Use funnel plots to detect publication bias .
  • Bayesian inference : Update prior probabilities (e.g., reaction rates) with new experimental data to refine confidence intervals .

Literature and Ethical Considerations

Q. How to conduct a systematic review of this compound’s applications in redox chemistry?

  • Gap analysis : Map trends using bibliometric tools (e.g., VOSviewer) to identify understudied areas like environmental degradation pathways .

Q. What ethical guidelines apply to publishing conflicting data on this compound’s safety?

  • Transparency : Disclose all experimental conditions (e.g., purity grades, equipment calibration) to enable replication .
  • Conflict of interest : Declare funding sources (e.g., industry partnerships) that may bias interpretations .

Q. Key Resources for Further Study

  • Synthesis protocols : Hesse & Friedrich (1970) for classical methods .
  • Computational tools : Gaussian software for DFT calculations .
  • Ethical frameworks : FINER criteria for evaluating research feasibility and novelty .

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